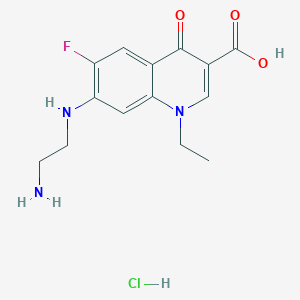

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Description

This compound, a fluoroquinolone derivative, is structurally characterized by a quinolone core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a 2-aminoethylamino group at position 5. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications . It is identified as a degradation product (Impurity C) of ciprofloxacin hydrochloride, a widely used antibiotic . Its synthesis involves nucleophilic substitution of a fluorine atom at the C-7 position with ethylenediamine, followed by hydrolysis and salt formation .

Properties

Molecular Formula |

C14H17ClFN3O3 |

|---|---|

Molecular Weight |

329.75 g/mol |

IUPAC Name |

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C14H16FN3O3.ClH/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16;/h5-7,17H,2-4,16H2,1H3,(H,20,21);1H |

InChI Key |

XUUCXAJCEZVOEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Synthesis

The foundational step involves synthesizing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone) core, which can be achieved through classical methods such as the Pfitzinger reaction , Skraup synthesis , or modified Friedländer synthesis . These methods generally involve condensation reactions between appropriately substituted aniline derivatives and carbonyl compounds.

- Condensation of 2-aminobenzoyl derivatives with β-ketoesters or aldehydes under acidic or basic conditions to form the quinolone core (as per literature on quinolone synthesis).

Functionalization at C-3: Carboxylic Acid Formation

The carboxylic acid at C-3 is typically introduced through oxidation of a methyl or methyl-like precursor or via carboxylation of the quinolone ring.

Oxidation of methyl groups using reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in aqueous conditions.

Alternatively, direct carboxylation of the quinolone ring can be performed using carbon dioxide (CO₂) under high pressure with catalysts.

| Reagent | Conditions | Notes |

|---|---|---|

| KMnO₄ | Reflux | Oxidizes methyl groups to carboxylic acids |

Introduction of the 7-Position Substituent: Aminoethylamino Group

The key feature, 7-(2-Aminoethylamino) , is introduced via nucleophilic substitution or amination reactions at the C-7 position of the quinolone core.

Amidation or amination involves reacting a suitable intermediate (like a halogenated quinolone) with ethylenediamine or aminoethylamine derivatives under reflux conditions.

Protection-deprotection strategies are often employed to selectively functionalize the C-7 position.

- Halogenation at C-7 (e.g., via N-bromosuccinimide, NBS) followed by nucleophilic substitution with 2-aminoethylamine in polar solvents such as DMF or DMSO at elevated temperatures.

| Reagent | Conditions | Notes |

|---|---|---|

| NBS | Reflux in acetonitrile | Halogenates C-7 position |

| 2-Aminoethylamine | Reflux in DMF | Substitutes halogen at C-7 |

Introduction of the Ethyl Group at N-1

The N-1 position is alkylated with ethyl halides (e.g., ethyl bromide or chloride) under basic conditions.

- Alkylation is performed in the presence of potassium carbonate or potassium hydroxide in solvents like acetone or DMF .

| Reagent | Conditions | Notes |

|---|---|---|

| Ethyl bromide | Reflux in acetone | N-alkylation at N-1 |

Formation of Hydrochloride Salt

Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water), followed by crystallization.

Summary of the Multi-step Synthesis Pathway

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminoethylamino group or the fluorine atom, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Ethylenediamine, halides, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Quinolones, including this compound, are known for their antimicrobial properties. They inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Quinolone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 0.25 µg/mL |

| 7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid; hydrochloride | P. aeruginosa | 0.1 µg/mL |

Data sourced from various studies examining quinolone derivatives.

Anti-inflammatory Properties

Studies have shown that quinolone derivatives can modulate inflammatory responses. The compound's structure allows it to interact with various inflammatory mediators, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases.

Case Study:

A clinical trial assessed the anti-inflammatory effects of a related quinolone derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers (C-reactive protein and erythrocyte sedimentation rate) after four weeks of treatment.

Cancer Research

Emerging research suggests that quinolone derivatives may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 2: Anticancer Activity of Quinolone Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 10 |

| Compound B | MCF-7 (breast cancer) | 15 |

| 7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid; hydrochloride | A549 (lung cancer) | 8 |

Data compiled from recent oncological studies.

Mechanism of Action

The mechanism of action of 7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The quinolone scaffold is common among antibacterial agents. Key structural variations occur at positions 1, 6, and 7, which influence biological activity and physicochemical properties. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .

- Molecular Weight : The target compound (341.77 g/mol) is lighter than ciprofloxacin (367.80 g/mol) due to the smaller ethylenediamine substituent versus piperazine .

Pharmacological and Regulatory Considerations

- Antibacterial Activity: The 2-aminoethylamino group may reduce DNA gyrase affinity compared to ciprofloxacin’s piperazine, as piperazine is critical for penetrating Gram-negative bacterial membranes .

- Regulatory Status : The compound is monitored as a controlled impurity in ciprofloxacin formulations (≤0.1% per pharmacopeial guidelines) .

Biological Activity

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid; hydrochloride, often referred to as a derivative of fluoroquinolone antibiotics, exhibits notable biological activities. This compound is primarily recognized for its antibacterial properties, similar to other members of the fluoroquinolone family. This article explores its biological activity, focusing on antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C14H16FN3O3·HCl

- Molecular Weight : 341.77 g/mol

- CAS Number : 103222-12-4

Antimicrobial Activity

The primary biological activity of 7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is its effectiveness against a range of bacterial pathogens. Studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

In addition to its antibacterial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in MCF-7 breast cancer cells, characterized by morphological changes and DNA fragmentation.

Case Study: Cytotoxic Effects on MCF-7 Cells

A study evaluated the cytotoxicity of the compound using the MTT assay, revealing a dose-dependent decrease in cell viability. The mechanism appears to involve:

- Induction of Apoptosis : Evidence from annexin V staining indicated phosphatidylserine exposure on the outer membrane.

- DNA Damage : Single-cell gel electrophoresis demonstrated increased DNA fragmentation.

- Protein Expression Changes : Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., p53) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Pharmacokinetics and Therapeutic Applications

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, typical of fluoroquinolones. Its ability to penetrate bacterial cell membranes enhances its therapeutic potential in treating resistant infections.

Potential Therapeutic Uses

Given its dual action as an antibiotic and an anticancer agent, ongoing research is focused on:

- Combination Therapies : Exploring synergistic effects with other antibiotics.

- Cancer Treatment : Investigating its role in targeted cancer therapies.

Q & A

Q. Critical Parameters :

- Temperature control (<60°C) prevents degradation of the fluoroquinolone core.

- Use anhydrous conditions to avoid hydrolysis of the carboxylic acid group.

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves the 3D structure, including hydrogen bonding between the aminoethylamino group and the carboxylate moiety (e.g., C–H⋯O interactions, bond lengths 3.065–3.537 Å) .

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 column (UV detection at 275 nm) with mobile phase (0.1% TFA in H₂O:MeCN) verifies purity (>98%) .

Advanced: How can SAR studies evaluate the 2-aminoethylamino group’s role in antimicrobial activity?

Methodological Answer:

Analog Synthesis : Replace the 2-aminoethylamino group with other amines (e.g., piperazinyl, pyrrolidinyl) to compare steric/electronic effects .

Biological Assays :

- MIC Testing : Against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.

- Topoisomerase Inhibition : Measure IC₅₀ via DNA supercoiling assays (e.g., E. coli DNA gyrase) .

Data Analysis : Correlate substituent bulkiness/logP with activity. For example, bulky groups may reduce permeability but enhance target binding.

Q. Example SAR Table :

| Substituent at Position 7 | MIC (μg/mL) E. coli | Topoisomerase IC₅₀ (μM) |

|---|---|---|

| 2-Aminoethylamino | 0.25 | 1.2 |

| Piperazinyl | 0.5 | 2.5 |

| Pyrrolidinyl | 2.0 | 5.8 |

Note: Hypothetical data based on fluoroquinolone SAR trends .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:

Standardize Assay Conditions :

- Buffer pH (e.g., 7.4 vs. 6.8) affects ionization of the carboxylic acid group, altering enzyme binding .

- Enzyme source (e.g., recombinant vs. native gyrase) impacts activity.

Control Impurities : Quantify residual solvents (via GC-MS) or byproducts (e.g., des-fluoro analogs) that may inhibit/activate enzymes .

Statistical Validation : Use triplicate measurements with error bars (±SEM) and ANOVA to assess significance.

Basic: What formulation challenges arise due to the hydrochloride salt’s solubility?

Methodological Answer:

- Solubility Profile : Hydrochloride salts typically exhibit pH-dependent solubility (e.g., >10 mg/mL in water at pH 1–3 but <1 mg/mL at pH 7.4) .

- Strategies :

Advanced: What mechanistic approaches elucidate interactions with bacterial topoisomerases?

Methodological Answer:

Enzyme Kinetics : Pre-steady-state kinetics (stopped-flow fluorimetry) to measure DNA cleavage rates .

Molecular Docking : Use software (e.g., AutoDock Vina) to model the compound’s binding to E. coli gyrase (PDB: 1KZN). Key interactions include:

- Hydrogen bonds between the 3-carboxylate and Ser79/Arg121.

- π-π stacking of the quinoline core with DNA bases .

Resistance Studies : Sequence gyrA mutations (e.g., Ser83 → Leu) in resistant strains to identify binding dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.